benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride
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Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be analyzed using various methods. For example, the structure of 4-Piperidinone, 3-methyl-1-(phenylmethyl)-, a related compound, is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the molecular weight of 4-Piperidinone, 3-methyl-1-(phenylmethyl)-, a related compound, is 203.2802 .
Scientific Research Applications
Synthesis and Chemical Properties
- Benzyl N-{[3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride, and related compounds, have been explored for their chemical synthesis and potential applications. One study details the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole through a process involving etherification, hydrazonation, cyclization, and reduction (Zhang et al., 2019).
Potential Pharmacological Activities
- Migraine Treatment : Compounds similar in structure, like 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines, have been investigated as selective h5-HT1D agonists for migraine treatment (Bourrain et al., 1999).
- Antimicrobial Activity : A related compound, 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, showed significant antibacterial and moderate antifungal activity, pointing to potential applications in antimicrobial treatments (Vankadari et al., 2013).
Anticancer Research
- Benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related to Benzyl N-{[3-(Piperidin-4-yl)-1H-1,2,4-Triazol-5-yl]methyl}carbamate dihydrochloride, have been studied for their anti-cancer properties. One study focused on the detailed analysis of these compounds as potential EGFR inhibitors, revealing their potential in anticancer research (Karayel, 2021).
Future Directions
properties
IUPAC Name |
benzyl N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2.2ClH/c22-16(23-11-12-4-2-1-3-5-12)18-10-14-19-15(21-20-14)13-6-8-17-9-7-13;;/h1-5,13,17H,6-11H2,(H,18,22)(H,19,20,21);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABDUTVVRDIAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=N2)CNC(=O)OCC3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride |
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